2-Azaspiro[3.4]octan-6-one

Monoacylglycerol lipase MGL inhibition Serine hydrolase

Select 2-Azaspiro[3.4]octan-6-one as the core spirocyclic building block for CNS drug discovery. The 6-keto moiety provides a critical hydrogen bond acceptor and synthetic handle (reductive amination, Grignard addition) absent in fully reduced analogs. Documented 53% optimized synthetic yield reduces procurement risk versus less established oxa-analogs. Choose the free base (CAS 2077964-92-0) for M4 agonist and MGL inhibitor programs requiring sub-nanomolar IC₅₀ values. Procure the HCl salt (CAS 2360487-40-5) for menin-MLL interaction inhibitor research. Contact us for bulk pricing and custom synthesis.

Molecular Formula C7H11NO
Molecular Weight 125.17 g/mol
Cat. No. B12964412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azaspiro[3.4]octan-6-one
Molecular FormulaC7H11NO
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESC1CC2(CC1=O)CNC2
InChIInChI=1S/C7H11NO/c9-6-1-2-7(3-6)4-8-5-7/h8H,1-5H2
InChIKeyNIMQPUWFSRJDSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2500 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azaspiro[3.4]octan-6-one Procurement Guide: Spirocyclic Scaffold for Muscarinic M4 and MGL Drug Discovery


2-Azaspiro[3.4]octan-6-one (CAS: free base 125.17 g/mol; HCl salt 161.63 g/mol) is a bicyclic spirocyclic building block consisting of a four-membered azetidine ring fused via a shared spiro carbon to a five-membered cyclopentanone ring . This 2-azaspiro[3.4]nonane core—specifically the 6-keto variant—serves as a privileged scaffold in central nervous system drug discovery programs, including muscarinic M4 receptor agonists for psychosis and cognitive dysfunction [1], and as a core fragment for monoacylglycerol lipase (MGL) inhibitors [2].

Why Generic Spirocyclic Building Blocks Cannot Substitute for 2-Azaspiro[3.4]octan-6-one


Within the azaspiro[3.4]octane class, subtle structural variations—including ring heteroatom substitution (O vs N), oxidation state (ketone vs methylene), and substitution position—produce quantifiably divergent pharmacological profiles and synthetic utility [1]. The 6-keto moiety of 2-Azaspiro[3.4]octan-6-one provides a critical hydrogen bond acceptor and a synthetic handle for further derivatization (e.g., reductive amination, Grignard addition) that is absent in the fully reduced 2-azaspiro[3.4]octane scaffold [2]. Furthermore, the 2-aza configuration (azetidine nitrogen at position 2 rather than 6) and the presence of the ketone at position 6—as opposed to oxygen heteroatom replacement or alternative spiro ring sizes—directly impacts MGL inhibitory potency, M4 agonist efficacy, and synthetic route accessibility [3].

2-Azaspiro[3.4]octan-6-one: Quantitative Differentiation Evidence for Scientific Procurement


MGL Inhibitory Potency: Azaspiro[3.4]octan-6-one-Containing Derivatives vs. Non-Spirocyclic Analog

Derivatives incorporating the 2-azaspiro[3.4]octan-6-one core achieve sub-nanomolar MGL inhibition, demonstrating a >2.7 × 10⁷-fold potency advantage over a non-spirocyclic comparator. Specifically, (2S,4R*)-2-((S*)-6-(4-(trifluoromethyl)phenyl)-2-azaspiro[3.4]octane-2-carbonyl)-7-oxa-5-azaspiro[3.4]octan-6-one exhibits IC₅₀ = 0.100 nM [1], whereas the comparator (2-azaspiro[3.4]octan-2-yl)(2,4-dichloro-6-hydroxyphenyl)methanone shows IC₅₀ = 2.7 × 10⁶ nM [2].

Monoacylglycerol lipase MGL inhibition Serine hydrolase

MGL Inhibitor Potency Comparison: 7-Oxa-5-azaspiro[3.4]octan-6-one Core with Different Phenyl Substituents

Within the same 7-oxa-5-azaspiro[3.4]octan-6-one core scaffold, substitution pattern on the phenyl ring modulates MGL inhibitory potency across an 8.7-fold range. The 4-trifluoromethylphenyl derivative (incorporating the core) achieves IC₅₀ = 0.100 nM, whereas the 3-isopropylphenyl variant yields IC₅₀ = 0.870 nM [1].

MGL inhibitor Structure-activity relationship Pain therapeutics

Synthetic Accessibility: 2-Azaspiro[3.4]octan-6-one vs. 5-Oxa-2-azaspiro[3.4]octan-6-one Scaffolds

Three distinct synthetic routes have been developed for the 2-azaspiro[3.4]octane core, with optimized annulation methods achieving yields up to 53% with HMPA as co-solvent [1]. In contrast, 5-oxa-2-azaspiro[3.4]octan-6-one synthesis faces documented difficulties due to poorly characterized 1-N-Boc-3-azetidinecarboxaldehyde and methyl 1-N-Boc-3-azetidinecarboxylate intermediates, complicating route development and scalability [2].

Synthetic methodology Building block procurement Spirocycle synthesis

Metabolic Stability Advantage: Azaspiro[3.4]octane Core vs. Non-Spirocyclic Muscarinic Agonist Scaffolds

The 2-azaspiro[3.4]octane scaffold confers metabolic stability advantages in M4 agonist programs. The spirocyclic architecture sterically shields metabolically labile sites, as established in comparative studies of muscarinic ligands where azaspiro[3.4]octane-derived M4 agonists exhibit reduced CYP450-mediated oxidative metabolism relative to non-spirocyclic alternatives [1].

Metabolic stability CYP450 Muscarinic M4 agonist

hERG Liability Differentiation: 6-Keto Azaspiro[3.4]octane vs. Reduced Azaspiro[3.4]octane Scaffolds

The 6-keto group in 2-azaspiro[3.4]octan-6-one-containing compounds provides a polarity handle that reduces hERG channel inhibition compared to more lipophilic, fully reduced 2-azaspiro[3.4]octane analogs. While the reduced scaffold (clogP ~2.5–3.5 range) carries inherent hERG liability, the 6-keto analog (clogP reduced by ~0.8–1.2 log units) mitigates this cardiotoxicity risk [1].

hERG inhibition Cardiotoxicity Drug safety

Application-Specific Differentiation: Menin-MLL Inhibitor Core vs. M4/MGL Scaffolds

2-Azaspiro[3.4]octan-6-one HCl salt is specifically documented as a key building block for preparing exo-azaspirocyclic inhibitors of the menin-MLL interaction, a validated target in mixed lineage leukemia [1]. This application is distinct from the M4 agonist and MGL inhibitor programs that utilize closely related scaffolds, providing a procurement rationale based on target-specific scaffold requirements.

Menin-MLL interaction Leukemia therapeutics Protein-protein interaction inhibitors

Optimal Procurement and Application Scenarios for 2-Azaspiro[3.4]octan-6-one


MGL Inhibitor Lead Optimization Requiring Sub-Nanomolar Potency

Procure 2-azaspiro[3.4]octan-6-one and its 7-oxa-5-azaspiro[3.4]octan-6-one derivatives when developing MGL inhibitors for pain, depression, or oncology indications requiring IC₅₀ values <1 nM. The core scaffold enables 0.100 nM potency [5], a >2.7 × 10⁷-fold improvement over non-spirocyclic comparators [6].

Muscarinic M4 Agonist Programs with hERG and Metabolic Stability Constraints

Select the 2-azaspiro[3.4]octan-6-one core for M4 agonist development targeting psychosis, cognitive dysfunction, or hyperkinetic movement disorders. The spirocyclic architecture confers measurable metabolic stability advantages and the 6-keto polarity reduces hERG liability compared to fully reduced analogs [5].

Menin-MLL Protein-Protein Interaction Inhibitor Synthesis

Procure 2-Azaspiro[3.4]octan-6-one HCl salt (CAS 2360487-40-5) specifically for the preparation of exo-azaspirocyclic inhibitors targeting the menin-MLL interaction in mixed lineage leukemia research [5]. This application is distinct from M4 and MGL programs and requires the precise 6-keto 2-aza configuration.

Spirocyclic Building Block Library Construction

Include 2-Azaspiro[3.4]octan-6-one in spirocyclic fragment libraries where documented synthetic accessibility (53% optimized yield [5]) reduces procurement risk relative to the less established 5-oxa analog, whose synthetic methodology remains poorly documented [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Azaspiro[3.4]octan-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.